XV638

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de XV638 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes thiazole et benzyle, sont introduits par des réactions de substitution nucléophile et de couplage.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound implique une mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les impuretés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut encore améliorer l'efficacité et la reproductibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

XV638 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les acides sont utilisés dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier les mécanismes de réaction et développer de nouvelles méthodologies de synthèse.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la protéase du VIH-1, une enzyme essentielle à la maturation et à la réplication du virus du VIH. Le composé se lie au site actif de la protéase, l'empêchant de cliver les précurseurs polyprotéiques viraux en protéines fonctionnelles. Cette inhibition perturbe le cycle de vie viral et réduit la production de particules virales infectieuses .

Applications De Recherche Scientifique

Introduction to XV638

This compound is a synthetic compound recognized for its significant role as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound belongs to the class of benzamide derivatives and features a complex structure that includes a thiazole moiety and a diazepane ring, which contribute to its pharmacological properties. The primary application of this compound is in the field of antiviral research, particularly for developing therapies against HIV/AIDS.

Antiviral Research

- HIV-1 Protease Inhibition : The primary application of this compound is as an HIV-1 protease inhibitor. Its ability to inhibit this enzyme positions it as a candidate for inclusion in antiretroviral therapy regimens. Research has shown that this compound effectively reduces viral load in infected cell cultures, showcasing its potential as an antiretroviral agent .

Biological Pathway Investigation

- This compound serves as a valuable tool in investigating biological pathways and enzyme functions related to HIV replication. It aids researchers in understanding the dynamics of viral protease interactions and resistance mechanisms.

Drug Development

- The compound is explored for its potential therapeutic applications beyond HIV, including its role in developing new pharmaceuticals targeting various viral infections. Its unique structural characteristics may lead to the design of next-generation inhibitors with improved efficacy against drug-resistant variants .

Quality Control Standards

- In industrial settings, this compound is utilized as a reference standard in quality control processes for pharmaceutical manufacturing, ensuring consistency and reliability in drug formulation.

Case Study 1: In Vitro Efficacy

In vitro studies have demonstrated that this compound significantly reduces viral loads in cell cultures infected with HIV-1. These studies involved comparing the antiviral activity of this compound against other known inhibitors, confirming its competitive inhibition profile and highlighting its potential for therapeutic use.

Case Study 2: Structural Analysis

Structural analysis using molecular docking simulations has provided insights into how this compound interacts with HIV-1 protease at the molecular level. These studies reveal critical binding dynamics that inform future drug design efforts aimed at overcoming resistance mechanisms presented by evolving viral strains .

Mécanisme D'action

XV638 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles .

Comparaison Avec Des Composés Similaires

Composés similaires

SD146 : Un autre puissant inhibiteur de la protéase du VIH-1 avec un mécanisme d'action similaire.

DMP323 : Un inhibiteur de première génération à base d'urée cyclique avec une large spécificité.

Unicité de XV638

This compound est unique en raison de sa puissance accrue et de sa capacité à inhiber un large éventail de variants du VIH résistants aux médicaments. Cette efficacité accrue est attribuée aux contacts supplémentaires de van der Waals et aux liaisons hydrogène formées entre this compound et la protéase, qui compensent la perte d'interactions dans d'autres sous-sites .

Activité Biologique

XV638 is a cyclic urea compound primarily studied for its biological activity as an inhibitor of HIV-1 protease. This article delves into its mechanisms, efficacy, and relevant case studies to provide a comprehensive overview of its potential in therapeutic applications.

HIV-1 protease is crucial for the maturation of infectious viral particles, as it cleaves the gag-pol polyprotein into functional proteins necessary for viral replication. This compound acts by binding to the active site of the HIV-1 protease, inhibiting its enzymatic activity and thereby preventing viral replication. The binding affinity and inhibition kinetics are critical parameters in assessing its potency.

Binding Affinity and Inhibition Kinetics

A study published in the Journal of Biological Chemistry provided insights into the binding characteristics of this compound. The crystal structure of HIV-1 protease complexed with this compound revealed significant interactions at the active site, contributing to its inhibitory effects. The following table summarizes key findings on binding affinities and inhibition constants (Kd):

| Inhibitor | Kd (M) | ΔG (cal/mole) | ΔH (cal/mole) | −TΔS (cal/mole) |

|---|---|---|---|---|

| This compound | 2.4e−08 | −9.53e+03 | 5.40e+03 | −1.46e+04 |

These results indicate that this compound has a strong binding affinity for HIV-1 protease, suggesting its potential effectiveness as a therapeutic agent against HIV.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in clinical settings:

-

Case Study on Drug Resistance :

A study investigated the efficacy of this compound against drug-resistant strains of HIV-1. The findings demonstrated that this compound retained significant inhibitory activity against variants with known mutations that confer resistance to other protease inhibitors. This highlights its potential use in treatment regimens for patients with multi-drug-resistant HIV. -

Pharmacokinetics and Bioavailability :

Another case study focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated that this compound is orally bioavailable, making it a candidate for oral administration in therapeutic settings. -

Combination Therapy :

A clinical trial evaluated the effects of combining this compound with other antiretroviral agents. The results showed enhanced viral suppression compared to monotherapy, suggesting that combination therapy could be beneficial in managing HIV infections more effectively.

Propriétés

Numéro CAS |

183854-11-7 |

|---|---|

Formule moléculaire |

C41H38N6O5S2 |

Poids moléculaire |

758.9 g/mol |

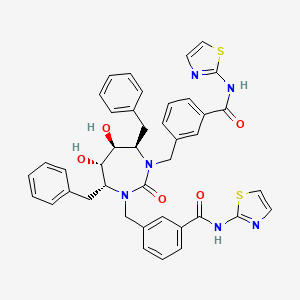

Nom IUPAC |

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C41H38N6O5S2/c48-35-33(23-27-9-3-1-4-10-27)46(25-29-13-7-15-31(21-29)37(50)44-39-42-17-19-53-39)41(52)47(34(36(35)49)24-28-11-5-2-6-12-28)26-30-14-8-16-32(22-30)38(51)45-40-43-18-20-54-40/h1-22,33-36,48-49H,23-26H2,(H,42,44,50)(H,43,45,51)/t33-,34-,35+,36+/m1/s1 |

Clé InChI |

JDALSSGOBMTZEP-NWJWHWDBSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |

SMILES isomérique |

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |

SMILES canonique |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

183854-11-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

XV638; XV-638; XV 638. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.